molecular formula C9H15NO4S B139870 (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid CAS No. 125471-00-3

(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

Cat. No.: B139870
CAS No.: 125471-00-3
M. Wt: 233.29 g/mol
InChI Key: HYAXPNDMEODKHI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid is a compound that belongs to the class of thiazolidine derivatives Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid typically involves the reaction of a thiazolidine derivative with tert-butoxycarbonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

    Starting Materials: Thiazolidine derivative, tert-butoxycarbonyl chloride, base (e.g., triethylamine).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C.

    Procedure: The thiazolidine derivative is dissolved in the solvent, and the base is added to the solution. Tert-butoxycarbonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of ®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazolidine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

Scientific Research Applications

®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceutical agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the production of fine chemicals and as a precursor in the synthesis of other thiazolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Tert-butoxycarbonyl)thiazolidine-4-carboxylic acid
  • ®-3-(Tert-butoxycarbonyl)thiazolidine-5-carboxylic acid
  • ®-3-(Tert-butoxycarbonyl)thiazolidine-2-sulfonic acid

Uniqueness

®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the tert-butoxycarbonyl group. This substitution pattern imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAXPNDMEODKHI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCS[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585038
Record name (2R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125471-00-3
Record name (2R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid
Reactant of Route 4
(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid
Reactant of Route 5
(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid
Reactant of Route 6
(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.